4-Fluorophenyl methyl sulfone

Catalog No.
S703407
CAS No.
455-15-2
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl methyl sulfone

CAS Number

455-15-2

Product Name

4-Fluorophenyl methyl sulfone

IUPAC Name

1-fluoro-4-methylsulfonylbenzene

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

DPJHZJGAGIWXTD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synonyms

1-Fluoro-4-(methylsulfonyl)benzene; Sulfone, p-Fluorophenyl Methyl Sulfone; 1-Fluoro-4-methanesulfonylbenzene; 4-Methylsulfonyl-1-fluorobenzene; Methyl 4-Fluorophenyl Sulfone; NSC 226256; p-Fluorophenyl Methyl Sulfone;

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)F

Synthesis and Characterization:

4-Fluorophenyl methyl sulfone is an organic compound with the chemical formula C₁₇H₇FO₂S. It is a white crystalline solid at room temperature. The synthesis of 4-fluorophenyl methyl sulfone has been reported in various scientific journals, often involving the reaction of 4-fluorobenzenethiol with methanesulfonyl chloride. [, ] Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized product. []

Applications in Medicinal Chemistry:

Material Science Applications:

4-Fluorophenyl methyl sulfone has also been explored for potential applications in material science. Its ability to form self-assembled structures makes it a potential candidate for the development of new functional materials. For instance, research has investigated its use in the fabrication of organic light-emitting diodes (OLEDs) [] and liquid crystals. []

4-Fluorophenyl methyl sulfone is an organic compound characterized by the molecular formula C7H7FO2SC_7H_7FO_2S and a molecular weight of approximately 174.19 g/mol. It is a sulfone derivative, notable for its fluorinated phenyl group, which enhances its chemical properties and biological activity. The compound appears as a solid at room temperature and has applications in various fields, particularly in materials science and organic chemistry .

Typical of sulfone compounds. These include:

  • Nucleophilic Substitution Reactions: The sulfonyl group can undergo nucleophilic attack, leading to the substitution of the fluorine atom or methyl group.
  • Reduction Reactions: This compound can be reduced to its corresponding sulfide or sulfoxide derivatives under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic substitution reactions on the aromatic ring, affecting reactivity and regioselectivity .

Several synthesis methods for 4-fluorophenyl methyl sulfone have been reported:

  • Sulfonation Reaction: The compound can be synthesized via the sulfonation of 4-fluorotoluene using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis.
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on a fluorinated aromatic compound with a sulfonyl chloride.
  • Direct Fluorination: Fluorination of phenyl methyl sulfone using fluorinating agents can also yield 4-fluorophenyl methyl sulfone .

4-Fluorophenyl methyl sulfone finds applications in various domains:

  • Electrolyte Additive: It is utilized as an additive in lithium-ion batteries to improve cathode performance and stability.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its unique properties make it useful in developing new materials with enhanced thermal and chemical stability .

Studies have shown that 4-fluorophenyl methyl sulfone interacts favorably with nickel-rich cathode materials in lithium-ion batteries. It helps form stable cathode-electrolyte interfaces, reducing degradation during cycling. These interactions are crucial for enhancing battery performance and longevity, making it a valuable additive in energy storage technologies .

Several compounds share structural similarities with 4-fluorophenyl methyl sulfone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Phenyl methyl sulfoneC7H8O2SC_7H_8O_2SLacks fluorine; used similarly as an electrolyte additive
4-Chlorophenyl methyl sulfoneC7H7ClO2SC_7H_7ClO_2SChlorine substituent; different electronic properties
4-Bromophenyl methyl sulfoneC7H7BrO2SC_7H_7BrO_2SBromine substituent; exhibits different reactivity
Bis(4-fluorophenyl) sulfoneC12H10F2O2SC_{12}H_{10}F_2O_2SBifunctional additive; enhances battery performance

Uniqueness

The presence of the fluorine atom in 4-fluorophenyl methyl sulfone significantly alters its chemical reactivity and biological activity compared to similar compounds. This unique characteristic allows it to function effectively as an interface modifier in lithium-ion batteries, where stability and performance are critical .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-15-2

Wikipedia

4-Fluorophenyl methyl sulphone

Dates

Modify: 2023-08-15

Explore Compound Types